molecular formula C9H11N3O2 B1461383 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid CAS No. 933709-00-3

2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid

Cat. No.: B1461383
CAS No.: 933709-00-3
M. Wt: 193.2 g/mol
InChI Key: ZSRCSGVWFNQPFQ-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring fused to a pyrimidine ring with a carboxylic acid functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid typically involves the reaction of pyrrolidine with a pyrimidine derivative. One common method includes the reaction of pyrrolidine with 2-chloropyrimidine-4-carboxylic acid under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. It may bind to active sites or allosteric sites on proteins, thereby modulating their activity. The pathways involved can include inhibition of kinase activity, modulation of receptor signaling, and interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These include compounds like pyrrolidine-2,5-diones and pyrrolizines, which share the pyrrolidine ring structure.

    Pyrimidine derivatives: Compounds such as 2-aminopyrimidine and 2-chloropyrimidine are structurally related to 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid.

Uniqueness

This compound is unique due to the combination of the pyrrolidine and pyrimidine rings with a carboxylic acid functional group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-8(14)7-3-4-10-9(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRCSGVWFNQPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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